molecular formula C13H15ClN4 B2920885 3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile CAS No. 338794-92-6

3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile

Cat. No.: B2920885
CAS No.: 338794-92-6
M. Wt: 262.74
InChI Key: YREACUAGJWYCJJ-UHFFFAOYSA-N
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Future Directions

: Sajadikhah, S. S., & Nassiri, M. (2021). Recent developments in the synthesis of piperazines. Chemistry of Heterocyclic Compounds, 57(10), 905–907. Link

Preparation Methods

The synthesis of 3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile can be compared to other piperazine derivatives, such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used to treat chronic angina.

    Aripiprazole: An antipsychotic medication.

The uniqueness of this compound lies in its specific structure and the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4/c14-11-1-3-12(4-2-11)17-7-9-18(10-8-17)13(16)5-6-15/h1-4,16H,5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREACUAGJWYCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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